molecular formula C9H12N2O2 B13292873 Ethyl 2-(2-aminopyridin-3-yl)acetate

Ethyl 2-(2-aminopyridin-3-yl)acetate

Cat. No.: B13292873
M. Wt: 180.20 g/mol
InChI Key: MTDPORXYJPWNQZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminopyridin-3-yl)acetate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-aminopyridin-3-yl)acetate can be synthesized using 2-aminopyridine and ethyl acrylate as starting materials. The reaction typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminopyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and substituted pyridines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 2-(2-aminopyridin-3-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminopyridin-3-yl)acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:

Comparison with Similar Compounds

Ethyl 2-(2-aminopyridin-3-yl)acetate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, medicinal chemistry, and material science.

Biological Activity

Ethyl 2-(2-aminopyridin-3-yl)acetate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol. The compound features a pyridine ring substituted with an amino group and an ethyl acetate moiety, which enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with enzymes and receptors, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate enzymatic activities or receptor functions, leading to various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Binding : The structural features allow it to bind effectively to certain receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown its efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound by evaluating its effects on various cancer cell lines. The compound demonstrated cytotoxic effects against several cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in identifying how modifications to its structure can enhance or diminish biological activity.

Compound Structural Features Biological Activity
Ethyl 2-(5-nitropyridin-2-yl)acetateNitro group at position 5Enhanced reactivity but lower binding affinity
Ethyl 2-(5-hydroxypyridin-2-yl)acetateHydroxyl group at position 5Increased hydrogen bonding potential
Ethyl 2-(6-amino-pyridin-3-yl)acetateAmino group at position 6Variability in biological activity

The unique substitution pattern on the pyridine ring significantly influences the compound's reactivity and biological efficacy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated significant inhibition of growth, particularly against S. aureus and E. coli, suggesting its potential as a new antibiotic agent.
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on non-small-cell lung carcinoma cell lines. The results showed that treatment with this compound led to reduced cell viability, indicating its potential as an anticancer therapeutic .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2-(2-aminopyridin-3-yl)acetate

InChI

InChI=1S/C9H12N2O2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3,(H2,10,11)

InChI Key

MTDPORXYJPWNQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=CC=C1)N

Origin of Product

United States

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